

Quizalofop-P application rates and timing for weed control

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Compound Focus: Quizalofop-P

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Quizalofop-P-ethyl Application Notes and Protocols

Introduction and Chemistry

Quizalofop-P-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class. It is specifically designed to control grass weeds in broadleaf crops [1]. The compound is the ester form of **Quizalofop-P** acid, which enhances its absorption and translocation within the plant. It acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, disrupting fatty acid synthesis essential for cell membrane formation and growth in susceptible grass weeds [1].

Registered Formulations and Application Rates

Recent herbicide introductions for the 2025 growing season include new formulations that contain **quizalofop-P-ethyl**. The table below summarizes a key new product [2].

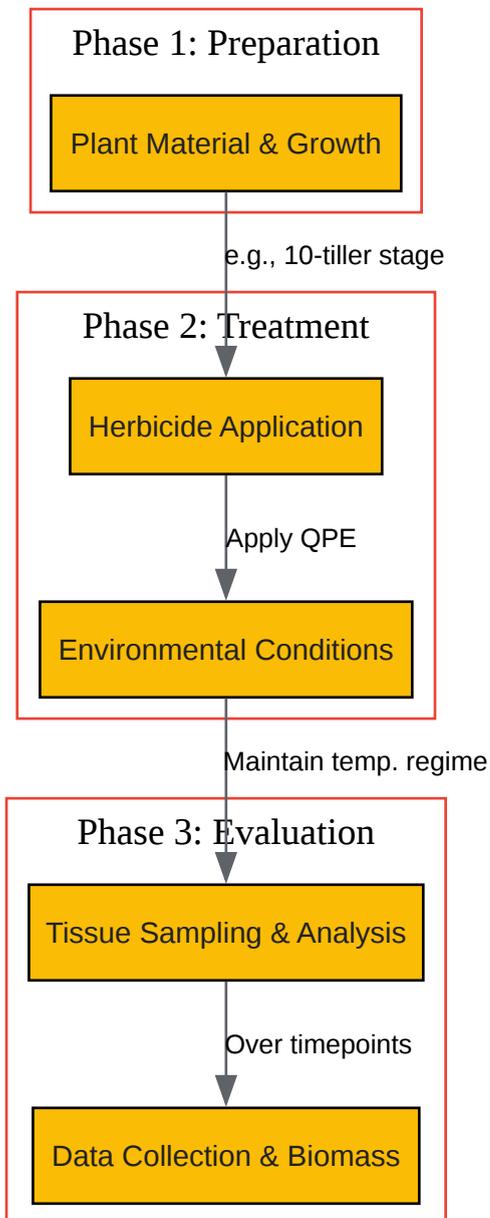
*Table 1: New Commercial Formulation Containing **Quizalofop-P-ethyl** for the 2025 Season*

Product Name (Company)	Active Ingredients (Herbicide Group)	Labeled Crops	Application Timing	Typical Use Rate (fluid ounces per acre)
Zalo (AMVAC) [2]	quizalofop-P-ethyl (Group 1) + glufosinate ammonium (Group 10) [2]	Glufosinate-resistant soybeans and canola [2]	Postemergence (POST) up to the R1 stage in soybeans; up to 14 days before flowering or no later than 65 days before harvest in canola [2]	32–43 (soybeans); 22–29 (canola) [2]

The addition of **quizalofop-P-ethyl** in a premix like Zalo broadens the spectrum of weed control, effectively managing a wide range of annual broadleaf weeds while also enhancing activity against grasses [2].

Key Experimental Factors and Protocols

Controlled environment studies are crucial for understanding the factors influencing **Quizalofop-P-ethyl** efficacy. The following workflow outlines a standard metabolism experiment.



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*Diagram 1: Experimental workflow for studying **Quizalofop-P-ethyl** metabolism and efficacy under different conditions.*

3.1. Protocol: Effect of Temperature on Metabolism

Objective: To investigate the effect of decreased temperature on the metabolism and content of the active form (quizalofop acid) in plants [3].

- **Plant Material:** The study can use resistant wheat varieties (e.g., CoAXium system varieties LCS Fusion AX and Incline AX) and key weed species (e.g., downy brome, feral rye, jointed goatgrass) [3].
- **Growing Conditions:**
 - Seeds are germinated in a greenhouse.
 - Seedlings are vernalized at 4.5°C for 6 weeks to simulate winter conditions [3].
 - Post-vernalization, plants are moved to a greenhouse to de-harden for approximately 1.5 weeks [3].
- **Herbicide Application:**
 - Apply **quizalofop-p**-ethyl (QPE) at the tillering growth stage.
 - **Dose:** Use a field rate (e.g., 77.1 g ae ha⁻¹) for resistant crops. For weed species, a sublethal dose (e.g., 15.0 g ae ha⁻¹) is recommended to monitor metabolism without causing immediate plant death [3].
 - Application should be made with a research table sprayer calibrated to deliver a specific volume (e.g., 150 L ha⁻¹) with appropriate adjuvants (e.g., 0.25% NIS) [3] [4].
- **Temperature Treatments:**
 - Divide plants into two controlled environments after application [3]:
 - **Warmer condition:** 19°C daytime / 4.5°C nighttime.
 - **Cooler condition:** 4.5°C daytime / 4.5°C nighttime.
- **Tissue Sampling and Analysis:**
 - Harvest plant tissue at multiple timepoints (e.g., 1, 2, 8, 9, 16, 18 days after treatment) [3].
 - Use liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to detect and quantify quizalofop acid in the tissues [3].
- **Data Collection:**
 - Measure herbicide content over time to plot metabolism curves.
 - Record final dry shoot tissue biomass to assess overall impact [3].

3.2. Protocol: Investigating Resistance Mechanisms

Objective: To identify and characterize non-target-site resistance (NTSR) mechanisms, such as enhanced metabolic detoxification [5] [6] [4].

- **Plant Material:** Utilize both susceptible (S) and resistant (R) plant populations. These can be field-collected or developed through selection pressure over generations [5] [4].
- **Dose-Response Assays:**
 - Apply a range of QPE doses (e.g., 0, 25, 35, 50, 75, 100, 150, 200 g a.i. ha⁻¹) to plants at a specific growth stage (e.g., 8-10 tillers) [4].
 - **Evaluations:** Assess plant injury (%) and measure shoot dry weight (SDW) at 35 days after application (DAA) to determine resistance levels and GR₅₀ (herbicide rate causing 50% growth reduction) [4].
- **Biochemical and Molecular Analyses:**

- **Enzyme Inhibition:** Use specific inhibitors like NBD-Cl (a GST inhibitor) or malathion (a P450 inhibitor) in combination with QPE to indicate the involvement of key detoxification enzyme families [5] [6].
- **Enzyme Activity:** Measure the activity of enzymes like Glutathione S-transferase (GST) in resistant versus susceptible plants after herbicide treatment [5].
- **Gene Expression:** Perform RNA extraction, transcriptomic sequencing (RNA-seq), and quantitative real-time PCR (qRT-PCR) to identify and validate the overexpression of candidate resistance genes (e.g., CYP450s like *CYP72A31* and *CYP81A12*, or GSTs like *GSTF2*) [5] [6] [4].
- **Metabolite Profiling:** Use LC-MS to compare the accumulation of herbicide metabolites (e.g., GSH-quizalofop conjugate) between R and S populations, providing direct evidence of enhanced metabolism [6].

Resistance Mechanisms and Key Findings

Understanding resistance is critical for sustainable weed management. The primary mechanisms are summarized below.

Table 2: Documented Resistance Mechanisms to ACCase-Inhibiting Herbicides like **Quizalofop-P-ethyl**

Resistance Type	Mechanism	Key Findings from Research
Target-Site Resistance (TSR)	Mutation in the ACCase enzyme gene [5].	Specific amino acid substitutions (e.g., Ile-1781-Leu, Trp-1999-Cys, Asp-2078-Glu) in barnyardgrass confer resistance to ACCase inhibitors [5].
Non-Target-Site Resistance (NTSR)	Enhanced metabolic detoxification [6].	Overexpression of specific cytochrome P450 (<i>CYP72A31</i> , <i>CYP81A12</i>) and GST (<i>GSTF2</i> , <i>GSTU23</i>) genes can metabolize QPE, leading to resistance and cross-resistance [5] [6] [4].
Biochemical Adjustment	Upregulation of antioxidant defense systems [4].	Resistant populations show increased activity of antioxidant enzymes (SOD, CAT, APX) and reduced levels of hydrogen peroxide and lipid peroxidation under herbicide stress [4].

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